molecular formula C11H21Br B109033 11-Bromo-1-undecene CAS No. 7766-50-9

11-Bromo-1-undecene

Cat. No. B109033
CAS RN: 7766-50-9
M. Wt: 233.19 g/mol
InChI Key: YPLVPFUSXYSHJD-UHFFFAOYSA-N
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Patent
US08859820B1

Procedure details

A five liter reaction flask was fitted with a mechanical stirring apparatus, a condenser, an addition funnel, and a thermocouple. The reaction flask was flame dried, and then cooled under a nitrogen atmosphere to room temperature. Under a static nitrogen blanket the reaction flask was charged with 10-undecen-1-ol (468 g, 3 mol) and toluene (1 L) while stirring. The contents were cooled to −10° C. and phosphorus tribromide (270 g, 1 mol) was added dropwise. The temperature was maintained at −10° C. with the aid of a Jack-o-matic, and the reaction mixture was aged for one hour. The reaction mixture was subsequently quenched and washed with brine (1 L). The organic layer was removed, and the product was distilled to provide 11-bromo-undec-1-ene (boiling point 95° C. at a pressure of 10 mm Hg).
Quantity
468 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].P(Br)(Br)[Br:14]>C1(C)C=CC=CC=1>[Br:14][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11]

Inputs

Step One
Name
Quantity
468 g
Type
reactant
Smiles
C(CCCCCCCCC=C)O
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
270 g
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A five liter reaction flask
CUSTOM
Type
CUSTOM
Details
was fitted with a mechanical stirring apparatus, a condenser, an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was flame
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled to −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at −10° C. with the aid of a Jack-o-matic
CUSTOM
Type
CUSTOM
Details
The reaction mixture was subsequently quenched
WASH
Type
WASH
Details
washed with brine (1 L)
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
DISTILLATION
Type
DISTILLATION
Details
the product was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCCCCCCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.